3-Chloro-4-[(2-fluorophenyl)methoxy]aniline
Overview
Description
3-Chloro-4-[(2-fluorophenyl)methoxy]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloro group at the third position, a fluorophenylmethoxy group at the fourth position, and an aniline moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Scientific Research Applications
3-Chloro-4-[(2-fluorophenyl)methoxy]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methoxyaniline with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(2-fluorophenyl)methoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxyaniline: Similar structure but lacks the fluorophenylmethoxy group.
4-Fluoro-3-methoxyaniline: Contains a fluorine atom but differs in the position of the substituents.
3-Chloro-4-fluoroaniline: Similar but lacks the methoxy group.
Uniqueness
3-Chloro-4-[(2-fluorophenyl)methoxy]aniline is unique due to the presence of both chloro and fluorophenylmethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-4-[(2-fluorophenyl)methoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-11-7-10(16)5-6-13(11)17-8-9-3-1-2-4-12(9)15/h1-7H,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGRSRQUIAXQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620663 | |
Record name | 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179246-45-8 | |
Record name | 3-Chloro-4-[(2-fluorophenyl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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